Tepotinib hydrochloride anhydrous

Description

Role of MET Proto-Oncogene in Tumorigenesis

The MET proto-oncogene encodes the MET receptor tyrosine kinase, a protein that plays a vital role in embryonic development, wound healing, and tissue regeneration. nih.govyoutube.com However, when this gene undergoes specific alterations, it can transform into a potent oncogene, driving the initiation and progression of various cancers. mdpi.comnih.gov

Aberrant activation of the MET receptor is a key event in the development of several cancers. mdpi.comnih.gov This can occur through several mechanisms:

Gene Amplification: An increased number of copies of the MET gene leads to an overproduction of MET receptors on the cell surface, resulting in constitutive activation of the kinase. mdpi.comnih.gov

Mutations: Specific mutations in the MET gene can lead to a constitutively active receptor, independent of its ligand, hepatocyte growth factor (HGF). nih.gov A notable example is the MET exon 14 skipping mutation (METex14), which results in a truncated and hyperactive MET protein. nih.govresearchgate.netresearchgate.net

Overexpression: Increased expression of the MET protein, even without gene amplification, can also contribute to oncogenesis. nih.gov

Gene Fusions: Chromosomal rearrangements can lead to the creation of fusion genes that encode a constitutively active MET kinase. nih.gov

These genetic alterations result in the uncontrolled activation of the MET receptor, leading to abnormal cell growth and the development of cancer. mdpi.com

Dysregulated MET signaling activates a cascade of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to several hallmarks of cancer. bioengineer.org This aberrant signaling promotes:

Proliferation: Uncontrolled cell division and growth. drugbank.comnih.gov

Survival: Evasion of programmed cell death (apoptosis). drugbank.comnih.gov

Migration and Invasion: The ability of cancer cells to move and spread to other parts of the body (metastasis). drugbank.comnih.gov

Angiogenesis: The formation of new blood vessels to supply the tumor with nutrients. nih.govnih.gov

The MET pathway's involvement in these critical processes makes it a key driver of tumor progression and aggressiveness. nih.govdrugbank.com

The integral role of MET in driving tumor growth and metastasis has established it as a compelling therapeutic target in oncology. nih.govmdpi.comnih.gov The development of therapies that specifically inhibit MET signaling offers a promising strategy for treating cancers with MET alterations. mdpi.combenthamdirect.com

Overview of MET Inhibitors as Precision Medicines

MET inhibitors are a class of drugs that specifically target the MET receptor tyrosine kinase, blocking its activity and the downstream signaling pathways it controls. nih.gov These inhibitors represent a form of precision medicine, as they are most effective in patients whose tumors harbor specific MET alterations, such as METex14 skipping mutations or MET amplification. nih.govnih.gov By selectively targeting the driver of the cancer, these therapies can offer significant clinical benefit with a more manageable side effect profile compared to traditional chemotherapy. nih.gov

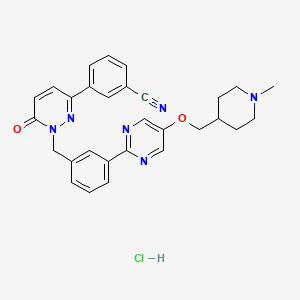

Properties

CAS No. |

1103508-80-0 |

|---|---|

Molecular Formula |

C29H29ClN6O2 |

Molecular Weight |

529.0 g/mol |

IUPAC Name |

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrochloride |

InChI |

InChI=1S/C29H28N6O2.ClH/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H |

InChI Key |

YHHHGHDGBUUWIS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.Cl |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Tepotinib Hydrochloride Anhydrous

In Vitro Potency and Selectivity Studies

MET Kinase Activity Inhibition (IC50 values)

Tepotinib (B1684694) demonstrates potent inhibition of MET kinase activity in biochemical assays. In independent experiments using a recombinant human MET kinase domain, tepotinib inhibited MET kinase activity with IC50 values of 1.7 nM and 1.8 nM. nih.gov In cellular assays, tepotinib has shown strong inhibitory effects on MET phosphorylation. For instance, in EBC-1 lung cancer cells, which have a high-level MET amplification, tepotinib inhibited MET phosphorylation with an IC50 of 1.1 nM. nih.gov Similarly, in gastric cancer cell lines with MET alterations, such as Hs746T and GTL-16, the IC50 values for MET phosphorylation inhibition were 2.5 nM and 2.9 nM, respectively. nih.gov

| Cell Line | MET Alteration | IC50 (nM) for MET Phosphorylation Inhibition |

| EBC-1 | High-level MET amplification | 1.1 |

| Hs746T | METex14 skipping & high-level MET amplification | 2.5 |

| GTL-16 | High-level MET amplification | 2.9 |

| A549 | HGF-dependent | 5.4 |

| EBC-1 | 9.2 | |

| MKN-45 | MET amplification | 7 |

| SNU-620 | MET amplification | 9 |

This table is interactive. You can sort and filter the data.

Selectivity Profile Against Other Kinases (e.g., IRAK4, TrkA, Axl, IRAK1, Mer)

Tepotinib is a highly selective inhibitor of c-Met. nih.gov It exhibits over 1,000-fold selectivity for c-Met compared to 236 out of 241 other kinases tested. nih.gov For the remaining five kinases, the selectivity was greater than 50-fold. nih.gov Specifically, tepotinib is more than 200-fold selective for c-Met over kinases such as IRAK4, TrkA, Axl, IRAK1, and Mer. ncats.io This high selectivity minimizes the risk of off-target toxicities. nih.gov

Inhibition of Hepatocyte Growth Factor (HGF)-dependent and HGF-independent MET Phosphorylation

Tepotinib effectively inhibits both HGF-dependent and HGF-independent MET phosphorylation. nih.govnih.gov In HGF-independent models, such as the EBC-1, Hs746T, and GTL-16 cancer cell lines, tepotinib potently inhibits MET phosphorylation as detailed above. nih.gov For studying HGF-dependent MET phosphorylation, A549 cells, which require HGF stimulation to activate MET, were used. nih.gov In these cells, tepotinib demonstrated potent and concentration-dependent inhibition of HGF-mediated MET phosphorylation with an IC50 value of 5.4 nM. nih.gov Furthermore, tepotinib was found to inhibit HGF-induced c-Met phosphorylation in A549 cells with an IC50 of 6 nM and reduced constitutive c-Met phosphorylation in EBC-1 cells with an IC50 of 9 nM. ncats.io It also effectively blocks the phosphorylation of downstream effectors of the c-Met enzyme in various cell lines. ncats.io

In Vivo Efficacy in Preclinical Cancer Models

Antitumor Activity in MET-Dependent Tumor Models

In vivo studies have demonstrated the marked, dose-dependent antitumor activity of tepotinib in various MET-dependent tumor models. nih.govnih.gov In xenograft models of non-small cell lung cancer (NSCLC) and gastric cancer with different mechanisms of MET activation, tepotinib has shown significant efficacy. nih.gov For example, in mice with EBC-1 tumors (MET amplified), tepotinib treatment led to complete tumor regression in a dose-dependent manner. nih.gov Similarly, strong tumor growth inhibition was observed in a model with MET fusions. nih.gov In patient-derived xenograft (PDX) models of hepatocellular carcinoma (HCC) with high-level MET amplification, tepotinib induced complete or near-complete tumor regression. ascopubs.org

Inhibition of Tumor Growth and Metastasis Formation

Tepotinib has demonstrated the ability to inhibit not only primary tumor growth but also the formation of metastases. nih.govresearchgate.net In preclinical models, tepotinib has shown strong antitumor activity in both subcutaneous and orthotopic brain metastasis models. nih.govnih.gov This is consistent with its ability to penetrate the blood-brain barrier. nih.govnih.gov Furthermore, in vitro wound-healing assays have shown that tepotinib can inhibit cancer cell migration at clinically relevant concentrations. nih.gov The inhibition of MET phosphorylation and downstream signaling pathways by tepotinib leads to the inhibition of tumor cell proliferation, anchorage-independent growth, and migration of MET-dependent tumor cells. researchgate.net

Molecular Mechanisms of Action of Tepotinib Hydrochloride Anhydrous

Direct MET Kinase Inhibition

Tepotinib (B1684694) hydrochloride anhydrous functions as a highly selective, oral MET inhibitor. nih.govclinicaltrialsarena.com It directly targets the MET receptor tyrosine kinase, a key driver in the development and progression of various cancers when its signaling pathway is dysregulated. nih.govbioengineer.org

Reversible Type I Adenosine Triphosphate (ATP)-Competitive Binding

Tepotinib is classified as a type Ib ATP-competitive inhibitor. nih.gov It binds to the ATP-binding pocket of the MET kinase domain in a U-shaped conformation. nih.gov This binding is reversible and involves critical interactions with amino acid residues within the hinge region of the kinase. nih.gov By occupying the ATP-binding site, tepotinib prevents the binding of ATP, which is essential for the kinase's enzymatic activity. This action effectively blocks the autophosphorylation and subsequent activation of the MET receptor. nih.gov The high selectivity and potent inhibitory effect of tepotinib are attributed to this specific binding mode. nih.gov

Inhibition of MET Phosphorylation (e.g., Tyr-1234, Tyr-1235)

Activation of the MET receptor is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to the autophosphorylation of specific tyrosine residues within the kinase domain's activation loop, primarily Tyr-1234 and Tyr-1235. nih.govresearchgate.net This phosphorylation event is a critical step in the activation of the MET signaling cascade. usbio.net Tepotinib effectively inhibits this process. nih.govfda.gov Studies have demonstrated that tepotinib inhibits both HGF-dependent and independent MET phosphorylation. fda.gov In cellular assays, tepotinib has been shown to inhibit the phosphorylation of MET at Tyr-1234 and Tyr-1235 in a concentration-dependent manner, with IC50 values in the low nanomolar range. nih.gov This inhibition of MET autophosphorylation is a direct consequence of its ATP-competitive binding and is the primary mechanism by which tepotinib blocks MET signaling. nih.gov

Downstream Signaling Pathway Modulation

By inhibiting MET kinase activity, tepotinib effectively modulates multiple downstream signaling pathways that are crucial for tumor cell proliferation, survival, and invasion. bioengineer.orgnih.gov

Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Inhibition

The PI3K/Akt pathway is a major downstream effector of MET signaling that plays a critical role in promoting cell survival and proliferation. bioengineer.orgnih.gov Activated MET recruits and activates PI3K, which in turn activates Akt. johnshopkins.edu Tepotinib has been shown to effectively inhibit the PI3K/Akt signaling pathway. nih.govnih.gov By blocking MET phosphorylation, tepotinib prevents the activation of PI3K and subsequent phosphorylation of Akt. researchgate.net This leads to the suppression of anti-apoptotic signals and a reduction in tumor cell survival. nih.govnih.gov

Mitogen-Activated Protein Kinase/Extracellular-Signal Regulated Kinase (MAPK/ERK) Pathway Inhibition

The MAPK/ERK pathway is another critical signaling cascade activated by MET, which is heavily involved in regulating cell proliferation, differentiation, and migration. bioengineer.orgnih.gov Upon MET activation, the RAS-RAF-MEK-ERK cascade is initiated. bioengineer.org Tepotinib's inhibition of MET phosphorylation prevents the activation of this pathway. nih.gov Studies have demonstrated that tepotinib treatment leads to a reduction in the phosphorylation of ERK1/2, key components of the MAPK pathway. nih.gov This inhibition contributes to the anti-proliferative effects of the compound. elsevierpure.com

Reduction of Tumor Angiogenesis Factors (e.g., Interleukin-8)

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The MET signaling pathway is known to promote angiogenesis. nih.gov Interleukin-8 (IL-8) is a pro-inflammatory chemokine that has been identified as a potent pro-angiogenic factor in several types of cancer, including gastric and non-small cell lung cancer. nih.govnih.gov The interaction between tumor cells and infiltrating macrophages can upregulate IL-8 expression, which in turn promotes angiogenesis. nih.govcapes.gov.br While direct evidence linking tepotinib to the reduction of IL-8 is still emerging, its inhibition of the broader MET signaling pathway, which is involved in angiogenesis, suggests a potential role in modulating such factors. nih.gov

Off-Target Receptor Interactions

Beyond its primary function as a MET inhibitor, tepotinib has been found to interact with other receptors at clinically achievable concentrations. fda.govfda.gov These interactions with non-kinase targets contribute to its broader pharmacological profile.

Melatonin (B1676174) 2 Receptor Inhibition

Tepotinib has been identified as an inhibitor of the Melatonin 2 (MT2) receptor. fda.govfda.gov This interaction occurs at concentrations of the drug that are achievable in patients, indicating its potential clinical relevance. fda.gov The MT2 receptor is a G protein-coupled receptor primarily involved in regulating circadian rhythms.

Imidazoline 1 Receptor Inhibition

In addition to its effect on melatonin receptors, tepotinib also inhibits the Imidazoline 1 (I1) receptor. fda.govfda.gov This inhibition is also observed at clinically relevant concentrations. fda.gov The I1 receptor is implicated in the central regulation of blood pressure.

Table 1: Summary of Tepotinib Off-Target Receptor Interactions

| Target Receptor | Interaction | Reference |

|---|---|---|

| Melatonin 2 (MT2) Receptor | Inhibition at clinically achievable concentrations | fda.govfda.gov |

| Imidazoline 1 (I1) Receptor | Inhibition at clinically achievable concentrations | fda.govfda.gov |

Inhibition of Drug Efflux Transporters

A significant aspect of tepotinib's molecular action is its ability to inhibit ATP-binding cassette (ABC) transporters, which are key mediators of multidrug resistance (MDR) in cancer cells. stjohns.eduresearchgate.net By blocking these transporters, tepotinib can increase the intracellular concentration and enhance the efficacy of co-administered chemotherapy drugs. stjohns.edunih.gov

ATP-Binding Cassette Subfamily B Member 1 (ABCB1)-Mediated Drug Efflux Reversal

Tepotinib has been shown to effectively reverse multidrug resistance mediated by the ATP-Binding Cassette Subfamily B Member 1 (ABCB1), also known as P-glycoprotein (P-gp). nih.govresearchgate.net Studies demonstrate that tepotinib directly interacts with the drug-binding site of the ABCB1 transporter. stjohns.edunih.gov This binding attenuates the transporter's efflux activity, leading to increased intracellular accumulation of chemotherapeutic agents. nih.govresearchgate.net

The mechanism of inhibition involves a concentration-dependent reduction of the ATPase activity of ABCB1, which is essential for the energy-dependent efflux of substrates. stjohns.edunih.gov Importantly, this inhibitory action does not involve altering the protein expression level or the subcellular localization of the ABCB1 transporter. stjohns.edunih.gov This targeted inhibition makes tepotinib a potent reversal agent for ABCB1-mediated MDR. researchgate.netresearchgate.net

ATP-Binding Cassette Subfamily G Member 2 (ABCG2)-Mediated Drug Efflux Reversal

Tepotinib also functions as an inhibitor of the ATP-Binding Cassette Subfamily G Member 2 (ABCG2), another critical transporter implicated in MDR. stjohns.edunih.govresearchgate.net It reverses ABCG2-mediated resistance by directly binding to the transporter, likely at its drug-binding site, and inhibiting its efflux function. nih.govaacrjournals.org This leads to a higher intracellular concentration of ABCG2 substrate drugs, thereby restoring their cytotoxic effects in resistant cancer cells. nih.govresearchgate.net

Table 2: Research Findings on Tepotinib's Inhibition of Drug Efflux Transporters

| Transporter | Mechanism of Inhibition | Effect on ATPase Activity | Impact on Substrate Drugs | Reference |

|---|---|---|---|---|

| ABCB1 (P-gp) | Directly binds to and attenuates efflux activity. nih.govresearchgate.net No change in protein expression or localization. nih.gov | Inhibits in a concentration-dependent manner. | Reverses MDR by increasing intracellular drug accumulation. | stjohns.edunih.govresearchgate.net |

| ABCG2 (BCRP) | Directly binds to and reversibly inhibits efflux function. nih.govaacrjournals.org No change in protein expression. aacrjournals.org | Stimulates. | Reverses MDR by increasing intracellular drug accumulation and enhancing cytotoxicity. | stjohns.edunih.govaacrjournals.org |

Historical Context of Tepotinib Development

Tepotinib, an oral MET tyrosine kinase inhibitor, was developed to address the need for targeted therapies for solid tumors with MET alterations. drugbank.comresearchgate.net The development journey began in 2009 through a partnership between EMD Serono and the University of Texas M.D. Anderson Cancer Center. drugbank.com The discovery and development process was characterized by a stepwise, biomarker-driven approach, focusing on tumors with MET gene mutations. nih.govnih.gov This precision medicine strategy was integral from the early stages of research. nih.gov

The primary indication for tepotinib is for adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have mutations leading to MET exon 14 skipping. wikipedia.orgdrugs.com This specific genetic alteration is found in approximately 3-4% of individuals with NSCLC and is associated with a poor prognosis. researchgate.netcanjhealthtechnol.ca

Key milestones in the regulatory approval of tepotinib include:

March 2020: First approved in Japan for the treatment of NSCLC with MET alterations. drugbank.comnih.gov

February 3, 2021: Granted accelerated approval by the U.S. Food and Drug Administration (FDA). drugbank.comdrugs.com

February 2022: Approved for medical use in the European Union. drugbank.comwikipedia.org

February 15, 2024: Converted to traditional approval by the FDA based on additional clinical data. drugs.com

Tepotinib was the first once-daily oral MET inhibitor for patients with metastatic NSCLC with METex14 skipping alterations. drugbank.com

Design Principles of Selective Type Ib MET Inhibitors

Tepotinib is classified as a selective Type Ib MET inhibitor. The design of this class of inhibitors is based on targeting a specific conformational state of the MET kinase domain. nih.gov

Key design principles include:

Targeting the "DFG-in" Conformation: Type Ib inhibitors are designed to bind to the "DFG-in" conformation of the MET kinase. In this state, the aspartate-phenylalanine-glycine (DFG) motif is positioned in a way that allows for kinase activity. By binding to this active conformation, the inhibitors competitively block the ATP-binding site. nih.gov

U-Shaped Binding Mode: These inhibitors characteristically adopt a U-shaped conformation when binding to the ATP-binding pocket of MET. This conformation allows the molecule to extend into the solvent-accessible region. nih.gov

Key Molecular Interactions: A crucial interaction for the selectivity and potency of Type Ib inhibitors is the π-π stacking interaction with the tyrosine residue at position 1230 (Y1230) in the MET kinase domain. nih.gov This strong interaction is a hallmark of their binding mode.

Inhibition of Downstream Signaling: By binding to the ATP-binding site, Type Ib MET inhibitors block the activation of the MET signaling pathway. This, in turn, inhibits the proliferation, migration, and invasion of tumor cells that are driven by MET dysregulation. nih.gov

This rational design approach leads to high selectivity and potency against MET-driven cancers, particularly those with MET exon 14 skipping mutations. nih.govnih.gov

Synthetic Methodologies for Tepotinib and its Analogues

The chemical synthesis of Tepotinib and its derivatives involves sophisticated, multi-step processes designed to construct the complex molecular architecture required for its specific biological activity. Researchers have developed various pathways that not only allow for the efficient production of the parent compound but also provide the flexibility to introduce structural modifications for the development of novel analogues.

Multi-Step Synthesis Pathways

The synthesis of Tepotinib and its derivatives is a multi-stage process that typically begins with the construction of key intermediates, which are then coupled to form the final molecule. A common strategy involves the Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds.

One established pathway begins with a Suzuki coupling reaction between a substituted phenylboronic acid, such as (3-(hydroxymethyl)phenyl)boronic acid, and a pyrimidine (B1678525) derivative like 2-chloro-5-fluoropyrimidine. nih.gov This reaction is catalyzed by a palladium complex, for example, PdCl₂(PPh₃)₂, to yield a key intermediate, (3-(5-fluoropyrimidin-2-yl)phenyl)methanol. nih.gov This alcohol is then converted to a more reactive form, typically a chloromethyl derivative, using a chlorinating agent like thionyl chloride (SOCl₂). nih.govnih.gov

Separately, the core pyridazinone structure is prepared. The final step involves coupling the chloromethylpyrimidine intermediate with the pre-formed pyridazinone moiety. nih.govnih.gov This is often achieved under basic conditions, using reagents such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a solvent like N,N-dimethylformamide (DMF). nih.govnih.gov The reaction mixture is typically heated to drive the reaction to completion. nih.govresearchgate.net

Alternative coupling strategies, such as the Mitsunobu reaction, have also been employed, using reagents like triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) to link fragments of the molecule. researchgate.net Following the main reaction, the crude product is purified using techniques like flash chromatography on silica (B1680970) gel to isolate the desired compound. nih.gov

Table 1: Key Reactions and Reagents in Tepotinib Synthesis

| Reaction Type | Reagents and Conditions | Purpose | Source(s) |

|---|---|---|---|

| Suzuki Coupling | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., K₃PO₄), Phenylboronic acid derivative, Halogenated pyrimidine | Forms a key C-C bond between the pyrimidine and phenyl rings. | nih.gov, researchgate.net |

| Chlorination | Thionyl chloride (SOCl₂) or Carbon tetrachloride (CCl₄) / PPh₃ | Converts a hydroxymethyl group to a chloromethyl group for subsequent coupling. | nih.gov, nih.gov, researchgate.net |

| Nucleophilic Substitution | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF) | Couples the pyrimidine-phenyl intermediate with the pyridazinone core. | nih.gov, nih.gov, researchgate.net |

| Mitsunobu Reaction | PPh₃, DIAD, Dry THF | An alternative method for coupling molecular fragments via an alcohol. | researchgate.net |

Introduction of Chiral Structures for Improved Pharmacological Profile

A key strategy in advancing kinase inhibitors involves the introduction of chirality. nih.gov While Tepotinib itself is achiral, the development of chiral derivatives is an area of active research aimed at enhancing therapeutic properties. google.com Enantiomers of a chiral drug can exhibit significant differences in pharmacodynamics and pharmacokinetics because biological targets, like enzymes and receptors, are themselves chiral. nih.govresearchgate.net A specific enantiomer may fit more precisely into a receptor's binding site, leading to greater potency, while the other enantiomer (the distomer) might be less active or even contribute to off-target effects. nih.gov

For kinase inhibitors, introducing chiral centers can exploit the three-dimensional nature of the kinase active site more effectively than planar molecules, potentially leading to improved potency and selectivity. nih.gov In the context of Tepotinib derivatives, a patented method describes the introduction of a chiral structure by reacting a key intermediate with a chiral amino alcohol in the presence of a reagent like sodium hydride. google.com This approach aims to create derivatives with superior anti-tumor activity by optimizing the molecule's interaction with the c-Met kinase. nih.govgoogle.com The use of a single, more active enantiomer can lead to an improved therapeutic profile by increasing efficacy and reducing the potential for adverse effects. nih.gov

Deuterium (B1214612) and Other Atomic/Group Substitutions for Enhanced Stability and Bioavailability

To improve the metabolic stability and pharmacokinetic profile of Tepotinib, researchers have explored the substitution of specific atoms or functional groups within the molecule. Two notable strategies are deuteration and the introduction of different atoms like selenium. nih.govgoogle.com

Deuterium Substitution: A common site of metabolic breakdown in drug molecules is the cleavage of carbon-hydrogen (C-H) bonds by metabolic enzymes. nih.gov The "deuterium kinetic isotope effect" is a strategy used to slow this process. nih.gov By replacing hydrogen atoms at metabolically vulnerable positions with their heavier isotope, deuterium (D), a stronger carbon-deuterium (C-D) bond is formed. nih.gov This bond requires more energy to break, which can significantly decrease the rate of metabolism at that position. nih.govnih.gov A patent for novel Tepotinib derivatives describes the introduction of deuterium into parts of the molecule that are susceptible to metabolic breakdown, with the goal of improving the compound's stability and, consequently, its bioavailability and duration of action. google.com

Other Atomic/Group Substitutions: Bioisosteric replacement, where one atom or group is swapped for another with similar properties, is another powerful optimization tool. Researchers have designed and synthesized selenium-containing Tepotinib derivatives by replacing a key oxygen or sulfur atom with selenium. nih.gov This modification can alter the compound's electronic properties and biological activity. In one study, this strategy was employed to create dual-inhibitor compounds that target both c-Met and thioredoxin reductase (TrxR), potentially offering a broader anti-cancer effect. nih.gov The synthesis of these selenium-containing analogues involves reacting an intermediate with an alkylaminoisoselenourea. google.com

Optimization Strategies for Novel Tepotinib Derivatives

The development of novel Tepotinib derivatives is guided by several optimization strategies aimed at enhancing efficacy, improving pharmacokinetic profiles, and overcoming potential drug resistance. nih.gov These efforts are largely based on structure-activity relationship (SAR) studies and rational drug design. nih.govnih.gov

A primary approach involves the systematic modification of different parts of the Tepotinib scaffold to probe how these changes affect its biological activity. nih.gov For example, researchers have synthesized a series of derivatives by altering the side chain attached to the pyrimidine ring. nih.govresearchgate.net By testing these new compounds for their antiproliferative activity against cancer cell lines, researchers can identify modifications that lead to increased potency. One such study identified a derivative, compound 31e, which exhibited significantly more potent activity against a liver cancer cell line than the parent structures. nih.govresearchgate.net

Another key strategy is the development of multi-target-directed ligands. nih.gov Cancer's complexity suggests that hitting multiple pathological pathways simultaneously could be more effective. The creation of selenium-containing Tepotinib derivatives that inhibit both c-Met and TrxR is a prime example of this approach, aiming to address the complex redox homeostasis in cancer cells in addition to the primary signaling pathway. nih.gov

These optimization efforts often employ fundamental medicinal chemistry principles like bioisosteric replacement and the manipulation of functional groups to fine-tune the molecule's properties. nih.gov The goal is to generate novel drug candidates with superior anti-tumor profiles, better metabolic stability, and potentially a lower propensity for inducing resistance. nih.govresearchgate.net

Conclusion

Tepotinib (B1684694) hydrochloride anhydrous has emerged as a valuable targeted therapy for patients with cancers driven by MET alterations, particularly METex14 skipping NSCLC. Its high selectivity and potent inhibition of the MET receptor, combined with a well-characterized pharmacokinetic and pharmacodynamic profile, have translated into significant and durable clinical responses. Ongoing research continues to explore the full potential of tepotinib in other MET-driven malignancies, further solidifying the role of MET inhibition as a cornerstone of precision oncology.

Mechanisms of Resistance to Tepotinib Hydrochloride Anhydrous and Strategies for Overcoming Them

Intrinsic and Acquired Resistance Mechanisms to MET Inhibitors

Resistance to MET inhibitors like tepotinib (B1684694) can be present from the start of treatment (intrinsic) or develop over time (acquired). These mechanisms often involve on-target alterations within the MET gene itself or the activation of alternative signaling pathways that bypass the need for MET signaling.

While MET amplification is a primary oncogenic driver that renders tumors sensitive to tepotinib, resistance can still emerge. bioengineer.orgnih.gov In tumor cells with MET amplification, co-occurring alterations in the MAPK signaling pathway (such as in RAS genes) can mediate both primary and acquired resistance to MET tyrosine kinase inhibitors (TKIs). aacrjournals.org Even with prolonged on-target activity by tepotinib, these co-existing mutations can sustain downstream signaling required for tumor cell survival and proliferation. aacrjournals.org

In preclinical studies using MET-amplified cell lines, prolonged exposure to tepotinib led to the development of resistant cells. aacrjournals.org These resistant cells showed reactivation of downstream pathways like ERK and AKT signaling, despite continued MET inhibition. aacrjournals.org Furthermore, analysis of these resistant cells revealed the activation of other receptor tyrosine kinases (RTKs), including EGFR and AXL, suggesting a mechanism of signaling pathway redundancy that contributes to resistance. aacrjournals.org

MET exon 14 (METex14) skipping mutations are a primary indication for tepotinib therapy, leading to the production of a stabilized and constitutively active MET protein. bioengineer.orgascopost.comascopost.com However, resistance to tepotinib can develop in these tumors through several mechanisms.

On-target resistance involves the acquisition of secondary mutations in the MET kinase domain, which can interfere with tepotinib binding. One such mutation identified in a patient at the time of disease progression is MET Y1230H. nih.gov Off-target resistance, or bypass signaling, is another major route. This can involve the amplification of wild-type KRAS or the acquisition of mutations in genes of the MAPK pathway, which allows the cancer cells to circumvent their dependence on MET signaling. nih.govyoutube.com

Interestingly, MET exon 14 skipping itself can be a mechanism of acquired resistance to other targeted therapies, such as the EGFR inhibitor osimertinib. In such cases, patients who develop this specific MET alteration as a resistance mechanism to an EGFR TKI may subsequently respond to tepotinib therapy. nih.govelsevierpure.com

| Resistance Category | Specific Mechanism | Description | Affected Compound(s) |

|---|---|---|---|

| On-Target Acquired Resistance | Secondary MET Kinase Domain Mutations (e.g., Y1230H) | A new mutation in the MET gene prevents tepotinib from binding effectively, restoring kinase activity. nih.gov | Tepotinib |

| Off-Target (Bypass) Resistance | KRAS Amplification/Mutation | Activation of the downstream MAPK pathway independent of MET signaling. nih.govyoutube.com | Tepotinib |

| Off-Target (Bypass) Resistance | Activation of other RTKs (e.g., EGFR, AXL) | Other receptor tyrosine kinases are activated to sustain downstream signaling pathways like PI3K/AKT and MAPK. aacrjournals.org | Tepotinib |

Overcoming Resistance to Other Targeted Therapies (e.g., EGFR Tyrosine Kinase Inhibitors) through MET Inhibition

A crucial application of tepotinib is in overcoming resistance to other targeted drugs, particularly EGFR TKIs used in non-small cell lung cancer (NSCLC).

MET amplification is a well-established mechanism of acquired resistance to EGFR TKIs. nih.govnih.gov In EGFR-mutant lung cancers, treatment with EGFR inhibitors can lead to the amplification of the MET gene. This provides a "bypass" signal for the cancer cells. nih.gov The amplified MET receptor can activate the ErbB3 (HER3) receptor, which in turn strongly activates the PI3K/AKT signaling pathway, promoting cell survival and proliferation despite the continued blockade of EGFR. nih.govnih.gov

Tepotinib can effectively counter this resistance mechanism. By inhibiting the amplified MET, it prevents the subsequent activation of ErbB3 and the downstream PI3K/AKT pathway, thereby restoring sensitivity to the EGFR inhibitor. nih.gov While ErbB3 is a key partner for MET in this context, studies have shown that in some cases, MET can activate the PI3K pathway through adaptor proteins like GAB1, highlighting the complexity and resilience of these signaling networks. nih.govnih.gov

Preclinical research has highlighted several promising combination strategies involving tepotinib to tackle resistance.

Combination with MAPK Pathway Inhibitors: To counter resistance mediated by co-occurring RAS-MAPK pathway alterations, combining tepotinib with inhibitors of this pathway is a rational strategy. aacrjournals.org Preclinical studies have shown that combining tepotinib with MEK inhibitors or SHP2 inhibitors (which act on a key node in RTK signaling) can result in synergistic anti-tumor effects and potentially delay the onset of resistance. aacrjournals.orgnih.gov

Combination with other RTK inhibitors: In preclinical breast cancer models with resistance to HER2 inhibitors, a combination of pan-HER inhibitors and MET inhibitors like tepotinib showed potential to overcome resistance, suggesting broader applications for such combination strategies. nih.gov

| Combination Strategy | Rationale | Preclinical Finding | Reference |

|---|---|---|---|

| Tepotinib + EGFR TKI (e.g., Gefitinib, Osimertinib) | To overcome MET amplification-driven resistance to EGFR TKIs. | Combination restores sensitivity and leads to tumor regression in MET-amplified, EGFR-mutant models. | nih.govnih.govaacrjournals.org |

| Tepotinib + SHP2 Inhibitor | To prevent bypass signaling through the MAPK pathway. | Synergistic inhibition of cell proliferation and delayed emergence of resistance. | aacrjournals.orgnih.gov |

| Tepotinib + MEK Inhibitor | To block the MAPK pathway, a common resistance route. | Moderate to strong synergism observed in MET-dependent cancer cell lines. | aacrjournals.org |

Role of Drug Transporters in Resistance

Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters is a common mechanism that limits the efficacy of many anticancer drugs. nih.gov These transporters function as efflux pumps, actively removing drugs from cancer cells and reducing their intracellular concentration.

Research indicates that tepotinib's own anticancer effect is not significantly influenced by the presence of MDR-associated ABC transporters. nih.gov Although it is a substrate for the ABCB1 transporter, it appears to effectively evade this resistance mechanism. nih.gov

More importantly, tepotinib has been identified as a potent inhibitor of the drug efflux transporters ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP). nih.govnih.gov This inhibitory action means that tepotinib can act as a "chemosensitizer." In combination experiments, tepotinib synergistically reversed resistance to other chemotherapy agents, such as daunorubicin (B1662515) (an ABCB1 substrate) and mitoxantrone (B413) (an ABCG2 substrate), in cancer cells that overexpressed these transporters. nih.gov This suggests a novel therapeutic strategy where tepotinib could be used not only for its primary MET-targeting activity but also to overcome resistance to other cytotoxic drugs in tumors with high levels of these efflux pumps. nih.govnih.gov

ABCG2 Overexpression and Multidrug Resistance

One of the key mechanisms contributing to reduced efficacy of various anticancer drugs is the overexpression of ATP-binding cassette (ABC) transporters. stjohns.edunih.gov These transporters function as efflux pumps, actively removing therapeutic agents from cancer cells and thereby reducing their intracellular concentration to sub-therapeutic levels. nih.gov Among these, the ABCG2 transporter, also known as breast cancer resistance protein (BCRP), has been identified as a significant contributor to multidrug resistance (MDR). aacrjournals.orgresearchgate.net

While tepotinib itself is a substrate for the ABCB1 transporter, its anticancer effect does not seem to be significantly impacted by the overexpression of either ABCB1 or ABCG2. nih.govresearchgate.net In fact, research indicates that tepotinib can act as an inhibitor of these transporters, suggesting a dual role as both a targeted anticancer agent and a potential MDR modulator. stjohns.edunih.govnih.gov

Studies have shown that tepotinib does not alter the protein expression levels of ABCG2. aacrjournals.orgresearchgate.net Instead, it appears to directly interact with the transporter. A cellular thermal shift assay demonstrated that tepotinib binding stabilizes the ABCG2 protein, indicating a direct interaction. researchgate.net This interaction is thought to competitively inhibit the binding and subsequent efflux of other anticancer drugs that are substrates of ABCG2. aacrjournals.org

Tepotinib as a Reversal Agent for ABCB1- and ABCG2-Mediated Multidrug Resistance

Emerging evidence strongly suggests that tepotinib can act as a reversal agent for multidrug resistance mediated by both ABCB1 and ABCG2 transporters. stjohns.edunih.gov This positions tepotinib as a potential candidate for combination therapies to overcome resistance to other chemotherapeutic agents. nih.govnih.gov

The mechanism by which tepotinib reverses MDR involves the direct inhibition of the efflux function of ABCB1 and ABCG2. stjohns.edunih.gov By binding to these transporters, tepotinib blocks the expulsion of co-administered anticancer drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells. stjohns.edunih.govnih.gov

Key Research Findings on Tepotinib's MDR Reversal Activity:

| Transporter | Effect of Tepotinib | Mechanism of Action | Supporting Evidence |

| ABCG2 | Reverses ABCG2-mediated MDR | Directly binds to the drug-binding site and reversibly inhibits drug efflux activity. nih.gov Stimulates ATPase activity of ABCG2. stjohns.eduaacrjournals.org | In vitro and in vivo studies have demonstrated that tepotinib enhances the cytotoxicity of ABCG2 substrate drugs in resistant cancer cells. nih.govnih.gov Animal studies showed increased intratumoral accumulation of the ABCG2 substrate topotecan (B1662842) when co-administered with tepotinib. aacrjournals.orgnih.gov |

| ABCB1 | Reverses ABCB1-mediated MDR | Attenuates the efflux activity of the transporter. nih.gov Inhibits the ATPase activity of ABCB1 in a concentration-dependent manner. stjohns.edunih.gov | Docking analysis indicates that tepotinib interacts with the drug-binding site of the ABCB1 transporter. stjohns.edunih.gov |

This dual inhibition of both ABCB1 and ABCG2 is particularly significant, as cancer cells often co-express multiple ABC transporters, making simultaneous modulation necessary for effective MDR reversal. nih.gov The ability of tepotinib to antagonize both of these key transporters suggests its potential to be repositioned as a broad-spectrum MDR modulator in combination with various chemotherapy regimens. stjohns.edunih.gov

Investigation of Tepotinib Hydrochloride Anhydrous in Diverse Oncological Models Preclinical

Non-Small Cell Lung Cancer (NSCLC) Models

Preclinical studies have demonstrated the potent and selective activity of tepotinib (B1684694) in NSCLC models, particularly those with MET exon 14 (METex14) skipping alterations or MET amplification. In vitro, tepotinib effectively inhibits MET phosphorylation in a concentration-dependent manner in NSCLC cell lines with high-level MET amplification, such as EBC-1. nih.gov

In vivo studies using patient-derived xenograft (PDX) models of NSCLC have further substantiated these findings. Tepotinib has shown marked, dose-dependent antitumor activity in MET-dependent xenografts. nih.gov MET amplification is a known mechanism of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Preclinical research indicates that tepotinib, when used in combination with EGFR TKIs like gefitinib, afatinib, erlotinib, or rociletinib, can overcome this resistance and lead to complete tumor regression in NSCLC xenografts harboring both EGFR mutations and MET amplification. nih.gov For instance, in mice with LU0858 tumors (EGFR L858R mutation and MET amplification), tepotinib alone significantly delayed tumor growth, while its combination with EGFR TKIs resulted in complete tumor regression. nih.gov Similarly, in DFCI081 xenografts (EGFR Del19 and MET amplification), tepotinib, both alone and in combination with various EGFR TKIs, induced complete tumor regressions. nih.gov

Table 1: Efficacy of Tepotinib in Preclinical NSCLC Xenograft Models

| Model | Genetic Alterations | Treatment | Outcome |

|---|---|---|---|

| LU0858 | EGFR L858R, MET amplification | Tepotinib + Gefitinib/Afatinib | Complete tumor regression |

| DFCI081 | EGFR Del19, MET amplification | Tepotinib (alone or with Rociletinib/Erlotinib/Afatinib) | Complete tumor regression |

| EBC-1 (in vitro) | High-level MET amplification | Tepotinib | Potent inhibition of MET phosphorylation |

| METex14 skipping models | METex14 skipping | Tepotinib | Inhibition of tumor growth |

Hepatocellular Carcinoma (HCC) Models

The efficacy of tepotinib has also been investigated in preclinical models of hepatocellular carcinoma, where MET amplification is reported in a subset of patients. nih.gov Studies using a panel of 37 HCC patient-derived xenografts (PDXs) revealed that tepotinib induced complete or nearly complete tumor regression specifically in the two models that harbored high-level MET amplification. nih.gov

These findings highlight the strong correlation between high-level MET amplification and sensitivity to tepotinib in HCC. nih.gov The antitumor activity of tepotinib monotherapy was found to be dose-dependent in mice bearing human HCC tumor xenografts. windows.net Early preclinical data also showed that sensitivity to the drug in patient-derived primary liver cancer explants was associated with MET overexpression. nih.gov

Table 2: Tepotinib Activity in HCC Patient-Derived Xenograft (PDX) Models with High-Level MET Amplification

| PDX Model | MET Gene Copy Number (GCN) | Treatment | Median Tumor Volume Reduction |

|---|---|---|---|

| Model 1 | 47.1 | Tepotinib | 100% |

| Model 2 | 44.0 | Tepotinib | 99.8% |

Neuroblastoma Models

Investigations into the therapeutic potential of tepotinib have extended to neuroblastoma. drugbank.com Preclinical studies have shown that tepotinib demonstrates antitumor activity in models of this pediatric cancer. nih.gov While detailed mechanistic data from these specific models are less extensively published compared to NSCLC or HCC, the findings indicate that the MET pathway may be a viable therapeutic target in certain neuroblastoma contexts. nih.gov

Central Nervous System Penetration and Brain Metastasis Models

A critical aspect of tepotinib's preclinical evaluation has been its ability to cross the blood-brain barrier and act on central nervous system (CNS) tumors. nih.govnih.gov Studies in Wistar rats demonstrated that tepotinib penetrates the brain. providence.orgprovidence.orgnih.gov The calculated unbound brain-to-plasma concentration ratio (Kp,u,u) was 0.25, suggesting sufficient penetration for intracranial target inhibition. providence.orgprovidence.orgnih.gov

This CNS activity was further evaluated in challenging orthotopic models of brain metastases using NSCLC patient-derived xenografts (PDXs) with high MET amplification. nih.gov In two such models, LU5349 and LU5406, which were implanted intracranially in mice, tepotinib treatment induced significant tumor regression. providence.orgprovidence.orgnih.gov The antitumor efficacy was confirmed in both subcutaneous and orthotopic (intracranial) settings, where tepotinib caused strong tumor shrinkage, including complete regressions in some cases. nih.gov

Table 4: Efficacy of Tepotinib in Orthotopic NSCLC Brain Metastasis PDX Models

| PDX Model | MET Amplification Status (Gene Copy Number) | Treatment | Median Tumor Volume Change |

|---|---|---|---|

| LU5349 | High (11.2) | Tepotinib | -84% |

| LU5406 | High (24.2) | Tepotinib | -63% |

Pharmacokinetic and Pharmacodynamic Interactions of Tepotinib Hydrochloride Anhydrous Preclinical/mechanism Focused

In Vitro Metabolic Stability and Transport Studies

Interaction with P-glycoprotein (P-gp) as a Substrate and Inhibitor

In vitro studies have established that tepotinib (B1684694) is a substrate for P-glycoprotein (P-gp), a key efflux transporter. fda.govnih.gov This interaction suggests that P-gp can influence the absorption and distribution of tepotinib.

Furthermore, tepotinib has demonstrated inhibitory effects on P-gp. In Caco-2 cell monolayers, tepotinib inhibited P-gp with an apparent half-maximal inhibitory concentration (IC₅₀) value of 0.41 μM. nih.gov The potential for clinically relevant drug-drug interactions (DDIs) was suggested by calculated ratios of intestinal and systemic concentrations to the IC₅₀ value, which exceeded regulatory cutoff values. nih.gov

However, a clinical study investigating the effect of multiple doses of tepotinib on the P-gp substrate dabigatran (B194492) etexilate found that while tepotinib did increase dabigatran's maximum concentration and area under the curve, these changes were not considered clinically relevant. nih.govnih.gov This suggests that the in vitro potential for P-gp inhibition may not fully translate to significant clinical DDIs at the approved dosage. nih.govnih.gov

| Parameter | Value | Reference |

| P-gp Inhibition (IC₅₀) | 0.41 μM | nih.gov |

Inhibition of Breast Cancer Resistance Protein (BCRP)

In vitro studies have indicated that tepotinib can inhibit the Breast Cancer Resistance Protein (BCRP), another important drug efflux transporter. europa.eutga.gov.au Accumulation studies have shown that tepotinib potently inhibits ABCG2 (the gene encoding BCRP). nih.govnih.gov This inhibitory action has been observed to reverse BCRP-mediated multidrug resistance in cancer cells by increasing the intracellular concentration of BCRP substrate drugs. nih.govresearchgate.net

The potential for tepotinib to act as a BCRP inhibitor suggests a possible mechanism for overcoming resistance to certain chemotherapeutic agents and highlights a potential area for drug-drug interactions. nih.govresearchgate.net

Inhibition of Organic Cation Transporter (OCT) 1 and 2

Preclinical data indicate that tepotinib and its major circulating metabolite can inhibit the Organic Cation Transporters OCT1 and OCT2. europa.eunih.gov This inhibition is thought to be the mechanism behind the reversible increases in blood creatinine (B1669602) levels observed in some patients treated with MET tyrosine kinase inhibitors like tepotinib. nih.gov By competitively inhibiting the tubular secretion of creatinine via OCT2, tepotinib can lead to an elevation in serum creatinine without a true impairment of glomerular filtration rate. nih.govresearchgate.net

While no clinically significant differences in metformin (B114582) (a substrate of OCT2) levels were observed when co-administered with tepotinib, the potential for interaction with other OCT1 and OCT2 substrates warrants consideration. fda.gov

Inhibition of Multidrug and Toxin Extrusion Transporters (MATE) 1 and 2 (including MATE2K)

Similar to its effects on OCTs, tepotinib has been shown to inhibit the Multidrug and Toxin Extrusion (MATE) transporters, specifically MATE1 and MATE2K. europa.eunih.gov This inhibition also contributes to the observed increases in serum creatinine in patients, as MATEs are involved in the active secretion of creatinine in the renal tubules. nih.govresearchgate.net

In vitro studies have confirmed that tepotinib interferes with creatinine tubular secretion through its inhibitory action on MATE1 and MATE2K. researchgate.net While a clinical study with the MATE substrate metformin did not show clinically relevant changes in glucose levels, the potential for interactions with other MATE substrates should be noted. fda.gov

Lack of Inhibition of Bile Salt Export Pump (BSEP), Organic Anion Transporting Polypeptide (OATP) 1B1 or 1B3, or Organic Anion Transporter (OAT) 1 or 3

In vitro studies have demonstrated that tepotinib does not inhibit several other important drug transporters at clinically relevant concentrations. Specifically, tepotinib and its major metabolite, M506, did not show inhibitory activity against the Bile Salt Export Pump (BSEP), Organic Anion Transporting Polypeptide (OATP) 1B1 or 1B3, or Organic Anion Transporter (OAT) 1 or 3. This lack of interaction suggests a lower risk of drug-drug interactions mediated by these specific transporters.

Cytochrome P450 (CYP450) Enzyme Interactions (e.g., CYP3A4, other P450s)

Tepotinib is primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP2C8. fda.govnih.govdrugbank.com In vitro studies have investigated the potential of tepotinib and its major metabolite, MSC2571109A, to both inhibit and induce CYP enzymes.

Tepotinib itself showed weak direct inhibition of CYP2C8, CYP2C9, CYP2C19, and CYP3A4/5, with IC₅₀ values considered to be well above clinically relevant concentrations. nih.govnih.gov One study reported tepotinib as a potent inhibitor of CYP2C9 (IC₅₀ = 1.70 µM) and a moderate inhibitor of CYP3A4 (IC₅₀ = 5.66 µM). nih.gov However, another study indicated little evidence of direct or time-dependent CYP3A4/5 inhibition by tepotinib (IC₅₀ > 15 μM). nih.govnih.gov

The major metabolite, MSC2571109A, was found to be a direct inhibitor of CYP2C9 and a mechanism-based inhibitor of CYP3A4/5. nih.gov While both tepotinib and its metabolite were observed to increase CYP3A4 mRNA levels in vitro, tepotinib did not induce CYP3A4/5 activity. nih.govnih.gov

Clinical studies have largely confirmed the low potential for clinically significant DDIs related to CYP3A4. Co-administration of tepotinib with a sensitive CYP3A4 substrate, midazolam, resulted in no effect on the pharmacokinetics of midazolam. nih.govnih.gov

| Enzyme | Interaction | IC₅₀ / Kᵢ Value | Reference |

| Tepotinib | |||

| CYP2C8 | Inhibition | Kᵢ ≥ 11 µM | nih.gov |

| CYP2C9 | Inhibition | Kᵢ ≥ 11 µM / IC₅₀ = 1.70 µM | nih.govnih.gov |

| CYP2C19 | Inhibition | Kᵢ ≥ 11 µM / IC₅₀ = 16.9 µM | nih.govnih.gov |

| CYP3A4/5 | Weak Inhibition | IC₅₀ > 15 µM / IC₅₀ = 5.66 µM | nih.govnih.govnih.gov |

| MSC2571109A (Metabolite) | |||

| CYP2C9 | Direct Inhibition | Kᵢ = 4.4 µM | nih.gov |

| CYP3A4/5 | Mechanism-based Inhibition | - | nih.gov |

Metabolite Characterization and Activity

Role of Major Circulating Metabolites

In human plasma, after the administration of tepotinib, the parent drug and one major circulating metabolite constitute the majority of the drug-related material in circulation. nih.gov This principal metabolite is designated as M506, which itself is a chiral mixture. nih.gov

Research findings indicate that tepotinib is the most abundant component, accounting for approximately 55% of the total circulating radioactivity in plasma. nih.gov The major metabolite, M506, accounts for a significant portion as well, representing about 41% of the total radioactivity. nih.govfda.gov Further analysis of M506 has revealed that it is composed of two enantiomers:

MSC2571109A : The R-enantiomer.

MSC2571107A : The S-enantiomer.

The R-enantiomer, MSC2571109A, is the predominant form, while the S-enantiomer, MSC2571107A, is present in much smaller quantities. nih.gov

In vitro studies have been conducted to assess the potential for pharmacodynamic interactions by the major metabolite. These investigations have shown that both tepotinib and MSC2571109A are weak direct inhibitors of the CYP3A4/5 enzyme system. nih.gov Additionally, MSC2571109A demonstrated mechanism-based inhibition of CYP3A4 in these preclinical models. nih.gov While both the parent compound and its major metabolite were observed to increase CYP3A4 mRNA levels in vitro, subsequent clinical studies indicated that tepotinib does not have a clinically relevant inductive effect on CYP3A4 activity. nih.gov

The table below summarizes the key characteristics of tepotinib and its primary circulating metabolite.

| Compound | Identity | Proportion of Circulating Radioactivity | Key Preclinical/Mechanism-Focused Findings |

| Tepotinib | Parent Drug | ~55% nih.gov | - Primarily metabolized by CYP3A4 and CYP2C8. fda.gov- Weak direct inhibitor of CYP3A4/5 in vitro. nih.gov- Increased CYP3A4 mRNA levels in vitro. nih.gov |

| MSC2571109A | Major Circulating Metabolite (R-enantiomer of M506) | ~41% (as M506) nih.gov | - Not considered to contribute to clinical efficacy. nih.gov- Weak direct inhibitor of CYP3A4/5 in vitro. nih.gov- Showed mechanism-based inhibition of CYP3A4 in vitro. nih.gov- Increased CYP3A4 mRNA levels in vitro. nih.gov |

Future Directions and Translational Research in Tepotinib Hydrochloride Anhydrous Studies

Combinatorial Therapeutic Strategies in Preclinical Settings

A primary focus of future tepotinib (B1684694) research is the exploration of combination therapies to enhance efficacy and overcome resistance. Preclinical studies have demonstrated the synergistic potential of tepotinib with various targeted agents.

One of the most explored combinations is with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). MET amplification is a well-established mechanism of resistance to EGFR TKIs in non-small cell lung cancer (NSCLC). Preclinical NSCLC xenograft models harboring MET amplification have shown that tepotinib can overcome this resistance. For instance, in models with both EGFR mutations and MET amplification, combining tepotinib with third-generation EGFR TKIs like rociletinib resulted in complete tumor regression, a significant improvement over monotherapy with either agent. Similarly, synergistic anti-proliferative effects have been observed when combining tepotinib with EGFR inhibitors like gefitinib or cetuximab in triple-negative breast cancer (TNBC) cell lines. The combination of tepotinib with gefitinib or osimertinib has also shown antitumor activity in patients with EGFR-mutant NSCLC and MET amplification.

Researchers are also investigating combinations to preemptively target potential resistance pathways to MET inhibition itself. Preclinical data suggest that combining MET inhibitors with MEK inhibitors may overcome resistance mediated by RAS mutations. Another promising strategy involves the combination of tepotinib with an inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a phosphatase that promotes MAPK pathway activation. This combination has been shown to delay the emergence of tepotinib resistance and result in synergistic inhibition of cell proliferation in various cancer cell lines.

Furthermore, in preclinical breast cancer models, combining pan-HER inhibitors with MET inhibitors, including tepotinib, has been shown to overcome resistance to HER2 inhibitors in tumors with co-dysregulation of pan-HER and MET pathways.

| Combination Agent Class | Specific Agent(s) (Preclinical) | Rationale / Mechanism | Cancer Model |

|---|---|---|---|

| EGFR Tyrosine Kinase Inhibitors (TKIs) | Gefitinib, Erlotinib, Rociletinib, Osimertinib, Cetuximab | Overcoming MET amplification-driven resistance to EGFR TKIs. | Non-Small Cell Lung Cancer (NSCLC), Triple-Negative Breast Cancer (TNBC). |

| MEK Inhibitors | Not Specified | Overcoming potential resistance to MET inhibitors due to RAS mutations. | General Preclinical Models. |

| SHP2 Inhibitors | Not Specified | Delaying emergence of tepotinib resistance by targeting the MAPK pathway. | EBC-1, Hs746T, NCI-H1993, MKN-45 cell lines. |

| Pan-HER Inhibitors | Not Specified | Overcoming HER2 inhibitor resistance in tumors with cooperating pan-HER and MET dysregulation. | Breast Cancer. |

Exploring Novel Oncogenic Drivers Responsive to MET Inhibition

While MET exon 14 (METex14) skipping and high-level MET amplification are the most well-characterized oncogenic drivers sensitive to tepotinib, research is ongoing to identify other MET alterations that could serve as therapeutic targets.

MET fusions are a rare but emerging class of oncogenic drivers. These genetic rearrangements can lead to constitutive activation of the MET signaling pathway. Preclinical studies have demonstrated that tepotinib exhibits dose-dependent antitumor activity in in-vivo models of tumors driven by MET fusions. For example, tepotinib induced strong tumor growth inhibition and even complete regression in some cases in NIH-3T3 tumor cells transformed with the TPR-MET fusion protein. The identification of a patient with an HLA-DRB1-MET gene fusion who responded to tepotinib further highlights the clinical relevance of these rare alterations.

Activating mutations within the MET kinase domain, other than those leading to exon 14 skipping, represent another area of investigation. While less common, these mutations can also lead to ligand-independent MET activation and tumorigenesis. The broad inhibitory action of tepotinib against MET kinase activity, irrespective of the mode of activation, suggests it may be effective against tumors harboring such mutations. Further preclinical screening is needed to characterize the sensitivity of various MET kinase domain mutations to tepotinib.

| Novel Oncogenic Driver | Description | Preclinical Evidence for Tepotinib Activity |

|---|---|---|

| MET Fusions (e.g., TPR-MET) | Rare genetic rearrangements leading to constitutively active MET fusion proteins. | Dose-dependent tumor growth inhibition and regression in xenograft models. |

| Activating MET Kinase Domain Mutations | Point mutations in the MET kinase domain (other than METex14 skipping) that cause ligand-independent activation. | Tepotinib potently inhibits MET kinase activity regardless of the activation mechanism. |

Development of Advanced Preclinical Models for Tepotinib Evaluation

The evaluation of tepotinib's efficacy and resistance mechanisms relies on sophisticated preclinical models that accurately recapitulate human disease. Research is focused on developing and utilizing more advanced models to better predict clinical outcomes.

Orthotopic brain metastasis models have been particularly valuable in demonstrating tepotinib's activity in the central nervous system (CNS). Given that many cancers can metastasize to the brain, these models are crucial. Preclinical studies have shown that tepotinib can penetrate the blood-brain barrier and induce significant regression of MET-driven NSCLC brain metastases in orthotopic models, which aligns with clinical observations.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are also being used. These models are known to better preserve the heterogeneity and genetic characteristics of the original human tumor. Tepotinib has been shown to induce complete regression of PDX models of NSCLC with MET amplification, providing strong preclinical evidence of its potential efficacy in this setting.

Further development of genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific MET alterations will also be instrumental. These models allow for the study of tumor initiation, progression, and therapeutic response in a more physiologically relevant context, including an intact immune system, which is critical for understanding potential interactions with immunotherapies.

Biomarker Research for Patient Stratification (Preclinical)

Effective use of tepotinib as a precision medicine depends on the accurate identification of patients whose tumors are driven by MET alterations. Preclinical research plays a vital role in discovering and validating biomarkers for patient stratification.

The use of liquid biopsies, which analyze circulating tumor DNA (ctDNA) from blood samples, is a key area of translational research. Preclinical studies and their clinical validation in trials like VISION have shown that both liquid and tissue biopsies are suitable and complementary for detecting METex14 skipping and MET amplification. This provides a less invasive method for identifying eligible patients and monitoring treatment response.

Beyond identifying primary MET alterations, preclinical research is exploring additional biomarkers that may predict the degree of response to tepotinib. Exploratory analyses from clinical studies, which are often informed by preclinical findings, have suggested that factors such as focal MET amplification (as opposed to non-focal), wild-type RB1 status, and diploid MYC status may be associated with better outcomes in patients with MET-amplified NSCLC treated with tepotinib. Further preclinical validation of these and other potential biomarkers is needed to refine patient selection and improve therapeutic outcomes. The goal is to move beyond a binary "MET-altered" versus "MET-wildtype" stratification to a more nuanced understanding of which specific genomic contexts predict the greatest benefit from tepotinib therapy.

Table of Mentioned Compounds

| Compound Name |

|---|

| Afatinib |

| Carbamazepine |

| Cetuximab |

| Crizotinib |

| Durvalumab |

| Entrectinib |

| Erlotinib |

| Gefitinib |

| Ipilimumab |

| Itraconazole |

| Lorlatinib |

| Nivolumab |

| Osimertinib |

| Pembrolizumab |

| Pemetrexed |

| Rociletinib |

| Selpercatinib |

| Sotorasib |

| Tepotinib |

| Tepotinib hydrochloride anhydrous |

Q & A

Q. How can researchers design studies to evaluate this compound in combination therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.